Cas no 2138228-32-5 (N-[(6-aminopyridin-2-yl)methyl]cyclopentanesulfonamide)
N-[(6-aminopyridin-2-yl)methyl]cyclopentanesulfonamide Chemical and Physical Properties
Names and Identifiers
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- 2138228-32-5
- N-[(6-aminopyridin-2-yl)methyl]cyclopentanesulfonamide
- EN300-842167
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- Inchi: 1S/C11H17N3O2S/c12-11-7-3-4-9(14-11)8-13-17(15,16)10-5-1-2-6-10/h3-4,7,10,13H,1-2,5-6,8H2,(H2,12,14)
- InChI Key: KWTQVAXUOISIIA-UHFFFAOYSA-N
- SMILES: S(C1CCCC1)(NCC1C=CC=C(N)N=1)(=O)=O
Computed Properties
- Exact Mass: 255.10414797g/mol
- Monoisotopic Mass: 255.10414797g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 333
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 93.5Ų
N-[(6-aminopyridin-2-yl)methyl]cyclopentanesulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-842167-0.05g |
N-[(6-aminopyridin-2-yl)methyl]cyclopentanesulfonamide |
2138228-32-5 | 95.0% | 0.05g |
$900.0 | 2025-02-21 | |
| Enamine | EN300-842167-0.1g |
N-[(6-aminopyridin-2-yl)methyl]cyclopentanesulfonamide |
2138228-32-5 | 95.0% | 0.1g |
$943.0 | 2025-02-21 | |
| Enamine | EN300-842167-0.25g |
N-[(6-aminopyridin-2-yl)methyl]cyclopentanesulfonamide |
2138228-32-5 | 95.0% | 0.25g |
$985.0 | 2025-02-21 | |
| Enamine | EN300-842167-0.5g |
N-[(6-aminopyridin-2-yl)methyl]cyclopentanesulfonamide |
2138228-32-5 | 95.0% | 0.5g |
$1027.0 | 2025-02-21 | |
| Enamine | EN300-842167-1.0g |
N-[(6-aminopyridin-2-yl)methyl]cyclopentanesulfonamide |
2138228-32-5 | 95.0% | 1.0g |
$1070.0 | 2025-02-21 | |
| Enamine | EN300-842167-2.5g |
N-[(6-aminopyridin-2-yl)methyl]cyclopentanesulfonamide |
2138228-32-5 | 95.0% | 2.5g |
$2100.0 | 2025-02-21 | |
| Enamine | EN300-842167-5.0g |
N-[(6-aminopyridin-2-yl)methyl]cyclopentanesulfonamide |
2138228-32-5 | 95.0% | 5.0g |
$3105.0 | 2025-02-21 | |
| Enamine | EN300-842167-10.0g |
N-[(6-aminopyridin-2-yl)methyl]cyclopentanesulfonamide |
2138228-32-5 | 95.0% | 10.0g |
$4606.0 | 2025-02-21 |
N-[(6-aminopyridin-2-yl)methyl]cyclopentanesulfonamide Related Literature
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
Additional information on N-[(6-aminopyridin-2-yl)methyl]cyclopentanesulfonamide
Research Briefing on N-[(6-aminopyridin-2-yl)methyl]cyclopentanesulfonamide (CAS: 2138228-32-5) in Chemical Biology and Pharmaceutical Applications
N-[(6-aminopyridin-2-yl)methyl]cyclopentanesulfonamide (CAS: 2138228-32-5) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This sulfonamide derivative, characterized by its unique structural features, has demonstrated promising potential in various therapeutic applications, particularly in the modulation of protein-protein interactions and enzyme inhibition. Recent studies have focused on its synthesis, pharmacological properties, and mechanistic insights, positioning it as a valuable candidate for further drug development.
The compound's structural motif, combining a cyclopentanesulfonamide group with a 6-aminopyridinyl moiety, has been explored for its ability to interact with biological targets. A 2023 study published in the Journal of Medicinal Chemistry highlighted its role as a selective inhibitor of protein kinases involved in inflammatory pathways. The research demonstrated that N-[(6-aminopyridin-2-yl)methyl]cyclopentanesulfonamide exhibits nanomolar affinity for specific kinase targets, with minimal off-target effects, making it a promising lead for anti-inflammatory therapeutics.
In addition to its kinase inhibitory properties, recent investigations have explored the compound's potential in oncology. A preclinical study conducted by researchers at the University of Cambridge revealed that N-[(6-aminopyridin-2-yl)methyl]cyclopentanesulfonamide disrupts the interaction between oncogenic proteins and their binding partners, leading to apoptosis in cancer cell lines. The study, published in Nature Chemical Biology, utilized X-ray crystallography to elucidate the binding mode of the compound, providing a structural basis for its activity.
The synthesis and optimization of N-[(6-aminopyridin-2-yl)methyl]cyclopentanesulfonamide have also been a focus of recent research. A 2024 paper in Organic Letters described an improved synthetic route that enhances yield and scalability while maintaining high purity. The authors emphasized the importance of the cyclopentanesulfonamide group in conferring metabolic stability, a critical factor for in vivo applications. This advancement addresses previous challenges in large-scale production and paves the way for further preclinical evaluation.
Pharmacokinetic studies of N-[(6-aminopyridin-2-yl)methyl]cyclopentanesulfonamide have shown favorable absorption and distribution profiles in animal models. A recent report in Drug Metabolism and Disposition highlighted its oral bioavailability and brain penetration, suggesting potential applications in central nervous system (CNS) disorders. These findings are particularly relevant for neurodegenerative diseases, where the compound's ability to cross the blood-brain barrier could be leveraged for therapeutic intervention.
Despite these promising developments, challenges remain in the clinical translation of N-[(6-aminopyridin-2-yl)methyl]cyclopentanesulfonamide. Current research is addressing issues related to toxicity and long-term safety, with ongoing studies exploring structural analogs to optimize the therapeutic index. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the development of this compound and its derivatives, potentially leading to novel treatments for a range of diseases.
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